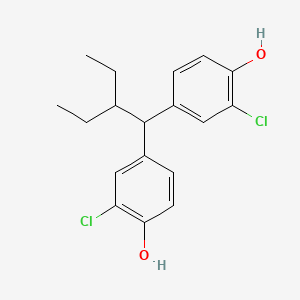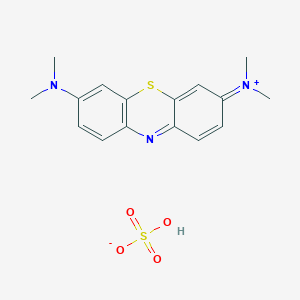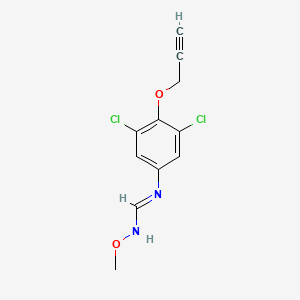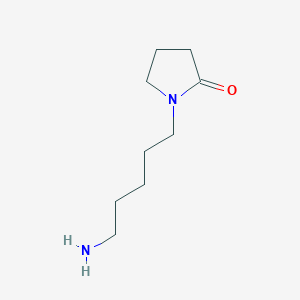![molecular formula C32H28 B14347683 [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene CAS No. 92975-16-1](/img/structure/B14347683.png)
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by cyclization and further functionalization to introduce the phenylethenyl group. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or ferric chloride, under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where one of the phenyl groups is substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
作用机制
The mechanism of action of [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure but different functional groups.
tert-Butyl carbamate: An organic compound used in various chemical reactions, sharing some structural similarities.
Uniqueness
What sets [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene apart is its unique combination of phenyl and cyclohexene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry highlight its versatility.
属性
CAS 编号 |
92975-16-1 |
|---|---|
分子式 |
C32H28 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
[2,4-diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C32H28/c1-25(26-14-6-2-7-15-26)32(29-20-12-5-13-21-29)23-22-30(27-16-8-3-9-17-27)31(24-32)28-18-10-4-11-19-28/h2-21H,1,22-24H2 |
InChI 键 |
YJEKJUUOOUZYMI-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2(CCC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)


![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)

![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
